5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2248352-52-3
VCID: VC6447023
InChI: InChI=1S/C7H8N2O2.ClH/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H
SMILES: CC1=CC(=CN=C1C(=O)O)N.Cl
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61

5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride

CAS No.: 2248352-52-3

VCID: VC6447023

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride - 2248352-52-3

Description

5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride, with the CAS number 2248352-52-3, is a chemical compound that combines a pyridine ring with an amino group and a carboxylic acid group, along with a hydrochloride salt. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride typically involves the formation of the pyridine ring followed by the introduction of the amino and carboxylic acid groups. The hydrochloride salt is formed by reacting the base compound with hydrochloric acid.

Synthesis Steps

  • Pyridine Ring Formation: This can be achieved through various methods, including condensation reactions involving aldehydes and ketones with ammonia or amines.

  • Introduction of Functional Groups: The amino group can be introduced via amination reactions, while the carboxylic acid group can be formed through oxidation or other carboxylation methods.

  • Salt Formation: The hydrochloride salt is formed by dissolving the base compound in a solvent and then adding hydrochloric acid.

Pharmaceutical Applications

  • Biological Activity: Compounds with pyridine rings are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties.

  • Drug Development: The presence of amino and carboxylic acid groups can enhance solubility and bioavailability, making such compounds attractive for drug development.

Materials Science Applications

  • Coordination Chemistry: Pyridine derivatives can act as ligands in coordination complexes, which have applications in catalysis and materials synthesis.

  • Adsorbents: The incorporation of amino and carboxylic acid groups into materials can enhance their adsorption capabilities.

Safety and Handling

Handling of 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride requires caution due to its potential chemical reactivity and biological effects. It is essential to follow proper safety protocols, including wearing protective gear and ensuring adequate ventilation.

Safety Precautions

  • Protective Equipment: Gloves, goggles, and a lab coat should be worn when handling the compound.

  • Ventilation: Work should be conducted in a well-ventilated area to prevent inhalation of dust or fumes.

CAS No. 2248352-52-3
Product Name 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
IUPAC Name 5-amino-3-methylpyridine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H8N2O2.ClH/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H
Standard InChIKey IXOQQUKJOJVDKN-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1C(=O)O)N.Cl
Solubility not available
PubChem Compound 137919888
Last Modified Apr 15 2024

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